molecular formula C64H109IN2O21 B15144124 Antitumor agent-41

Antitumor agent-41

Cat. No.: B15144124
M. Wt: 1369.5 g/mol
InChI Key: MLFNBLSECJMXNL-WWOWBQOCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor agent-41 involves multiple steps, including the introduction of specific functional groups that enhance its antitumor activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of advanced organic synthesis techniques and reagents to achieve the desired molecular structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions

Antitumor agent-41 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to optimize the reaction rate and yield.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can yield a variety of products depending on the substituents used.

Scientific Research Applications

Antitumor agent-41 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and pathways involved in cancer progression.

    Medicine: Explored as a potential therapeutic agent for various types of cancer, including solid tumors and hematologic malignancies.

Mechanism of Action

The mechanism of action of Antitumor agent-41 involves multiple pathways:

    Molecular Targets: It targets specific proteins and enzymes involved in cell proliferation and survival.

    Pathways Involved: It interferes with signaling pathways that regulate cell growth, apoptosis, and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Antitumor agent-41

This compound is unique due to its specific molecular structure, which allows it to target cancer cells more selectively and with potentially fewer side effects compared to traditional platinum-based compounds. Its ability to inhibit cell migration and invasion further distinguishes it from other antitumor agents .

Properties

Molecular Formula

C64H109IN2O21

Molecular Weight

1369.5 g/mol

IUPAC Name

(2S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-5-[(3-iodobenzoyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C64H109IN2O21/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-35-50(74)66-44(45(71)34-29-27-25-23-21-19-16-14-12-10-8-6-4-2)41-83-61-55(78)54(77)57(49(40-70)85-61)86-62-56(79)59(53(76)48(39-69)84-62)88-64(63(81)82)37-46(72)51(58(87-64)52(75)47(73)38-68)67-60(80)42-32-31-33-43(65)36-42/h29,31-34,36,44-49,51-59,61-62,68-73,75-79H,3-28,30,35,37-41H2,1-2H3,(H,66,74)(H,67,80)(H,81,82)/b34-29+/t44-,45+,46-,47+,48+,49+,51+,52+,53-,54+,55+,56+,57+,58+,59-,61+,62-,64-/m0/s1

InChI Key

MLFNBLSECJMXNL-WWOWBQOCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C4=CC(=CC=C4)I)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C4=CC(=CC=C4)I)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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